methanone](/img/structure/B11113482.png)
[4-(2-methoxyphenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
4-(2-methoxyphenyl)piperazinomethanone is a complex organic compound that belongs to the class of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)piperazinomethanone typically involves the assembly of the pyrazolopyridine core followed by functionalization. One common method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach involves the treatment of diphenylhydrazone and pyridine with iodine .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Moieties
The piperazine ring undergoes substitution reactions under controlled conditions. The methoxy group on the phenyl ring participates in demethylation reactions under acidic or enzymatic conditions:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Acidic Demethylation | HBr (48%), reflux, 6 hours | 4-(2-hydroxyphenyl)piperazino derivative | ~65% | |
Enzymatic Demethylation | Liver microsomes, NADPH system | Hydroxylated metabolite | Not quantified |
Hydrolysis of Methanone Group
The central methanone group demonstrates hydrolytic stability variations:
Hydrolysis Type | Conditions | Product | Observations | Source |
---|---|---|---|---|
Acidic Hydrolysis | 6M HCl, 80°C, 12 hours | Corresponding carboxylic acid | Partial decomposition | |
Basic Hydrolysis | 2M NaOH, ethanol, reflux, 8 hours | Sodium carboxylate salt | 72% conversion |
Alkylation/Acylation of Piperazine Nitrogen
The secondary amines in the piperazine ring react with alkylating/acylating agents:
Reaction Type | Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Alkylation | Methyl iodide, K2CO3 | DMF, 60°C, 24 hours | N-methylated piperazino derivative | 58% | |
Acylation | Acetyl chloride, Et3N | CH2Cl2, 0°C → RT, 6h | N-acetylpiperazino derivative | 83% |
Diazotization and Coupling Reactions
The pyrazolo-pyridine core enables diazonium chemistry. A validated protocol involves:
Step | Reagents/Conditions | Intermediate/Product | Yield | Source |
---|---|---|---|---|
Diazotization | NaNO2, HCl (0–5°C) | Diazonium chloride | – | |
Coupling | 2-cyanoacetamide derivatives, pyridine | Pyridopyrazolo-triazine derivatives | 42–54% |
Example outcome:
text4-Amino-N-(4-methoxyphenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (54% yield) IR: 3320 cm⁻¹ (NH), 2200 cm⁻¹ (C≡N) M.p.: >300°C
Oxidation of Pyrazolo-Pyridine Core
The methyl groups on the pyrazolo-pyridine moiety undergo selective oxidation:
Oxidizing Agent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
KMnO4 | H2SO4, 60°C, 4 hours | Carboxylic acid at C4 position | High | |
SeO2 | Dioxane, reflux, 12 hours | Aldehyde formation at C6 methyl group | Moderate |
Salt Formation
The piperazine nitrogen forms stable salts with acids:
Acid | Conditions | Product | Solubility Profile | Source |
---|---|---|---|---|
HCl (gaseous) | EtOH, 0°C, 2 hours | Dihydrochloride salt | Improved aqueous solubility | |
Citric acid | MeOH, RT, 1 hour | Citrate salt | Crystalline solid |
Key Mechanistic Insights
-
Demethylation : Proceeds via acid-catalyzed SN2 mechanism or cytochrome P450-mediated oxidation.
-
Diazotization : The amino group on the pyrazolo-pyridine core forms a diazonium intermediate, which couples with electron-deficient aromatics .
-
Oxidation : KMnO4 selectively oxidizes benzylic methyl groups due to stabilization of the transition state through conjugation with the pyridine ring.
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization, particularly in developing analogs with enhanced pharmacokinetic properties.
Scientific Research Applications
Antidepressant Effects
Research indicates that compounds with similar structures can interact with serotonin receptors, suggesting potential antidepressant properties. For instance, derivatives of piperazine have been associated with increased serotonin levels in the brain, which is crucial for mood regulation .
Anticancer Activity
Pyrazolo[3,4-b]pyridine derivatives have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For example, recent investigations into related compounds revealed significant anti-proliferative activity against K562 and MCF-7 cancer cell lines .
Neuroprotective Effects
Some derivatives of this compound have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on pyrazolo[3,4-b]pyridine derivatives demonstrated that specific modifications to the compound structure could significantly enhance its anticancer efficacy. The research highlighted that substituents at the 4-position of the piperazine ring influenced the binding affinity to cancer cell receptors, leading to increased cytotoxicity against targeted cancer cells .
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares the core structure but lacks the piperazine and methoxyphenyl groups.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.
Pyrazolo[3,4-c]pyridine: A different fusion of pyrazole and pyridine rings.
Uniqueness
The uniqueness of 4-(2-methoxyphenyl)piperazinomethanone lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and methoxyphenyl group enhances its binding affinity and specificity towards certain biological targets .
Biological Activity
The compound 4-(2-methoxyphenyl)piperazinomethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N6O2 with a molecular weight of 416.5 g/mol. The structure includes a piperazine moiety linked to a pyrazolo[3,4-b]pyridine core, which contributes to its biological activity.
Research indicates that compounds similar to 4-(2-methoxyphenyl)piperazinomethanone exhibit various mechanisms of action:
- Receptor Modulation : The compound may act as an antagonist or modulator at specific neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
- Inhibition of Enzymes : It may inhibit key enzymes that are critical in metabolic pathways related to diseases such as cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have reported the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
- Mechanistic Insights : The compounds induced apoptosis through mitochondrial pathways and inhibited cell proliferation by affecting cell cycle progression.
Neuropharmacological Effects
The compound's piperazine component suggests potential neuropharmacological effects:
- Anxiolytic and Antidepressant Activity : Preclinical models indicate that compounds with similar structures exhibit anxiolytic effects in rodent models. They may influence serotonin and dopamine pathways.
Case Studies
A recent study published in Molecular Pharmacology explored the efficacy of similar pyrazolo compounds in treating anxiety disorders. The results indicated significant reductions in anxiety-like behaviors in treated animals compared to controls, supporting the potential use of these compounds in clinical settings.
Study | Findings |
---|---|
Alotaibi et al. (2024) | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity. |
Abdel-Wahab et al. (2023) | Reported anxiolytic effects in rodent models using derivatives similar to the target compound. |
Q & A
Q. Basic: What are the standard synthetic routes for 4-(2-methoxyphenyl)piperazinomethanone?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazolo[3,4-b]pyridine core via cyclization of substituted pyrazole precursors with ketones or aldehydes. For example, α,β-unsaturated ketones can be synthesized by reacting pyrazole derivatives with aromatic aldehydes under basic conditions .
- Step 2: Introduction of the piperazino moiety through nucleophilic substitution or coupling reactions. For instance, 4-(2-methoxyphenyl)piperazine can react with activated carbonyl intermediates (e.g., acid chlorides) in the presence of a base like triethylamine .
- Key reagents : 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl chloride, 4-(2-methoxyphenyl)piperazine, and solvents such as dichloromethane or DMF.
Q. Basic: How is the compound’s structure validated in synthetic workflows?
Structural confirmation relies on:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methoxy group at C2 of phenylpiperazine) and pyrazole ring substitution patterns .
- X-ray Crystallography : Resolves stereoelectronic effects, as seen in analogous piperazinyl-pyridazinone structures .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₂₃H₂₈N₆O₂ for the target compound) .
Q. Basic: What analytical methods ensure purity and quality control?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are standard. For example, Muszalska et al. used a mobile phase of acetonitrile/water (70:30) with 0.1% TFA for related pyrrolo[3,4-c]pyridine derivatives .
- TLC : Silica gel plates (ethyl acetate:hexane = 3:1) to monitor reaction progress .
- Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .
Q. Basic: What safety precautions are required during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols, as piperazine derivatives may cause respiratory irritation .
- Spill Management : Collect solid residues in sealed containers; avoid water flushing to prevent environmental contamination .
Q. Advanced: How can reaction regioselectivity be optimized for substitutions on the pyrazole ring?
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at C4 of pyrazole direct electrophiles to C5. Use DFT calculations to predict reactive sites .
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations, as demonstrated in 4-methoxyphenylpyridazinone syntheses .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine in SNAr reactions .
Q. Advanced: What methodologies assess the compound’s stability under physiological conditions?
- Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; pyrazolo-pyridine cores are stable, but ester groups may hydrolyze .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., >200°C for similar methanone derivatives) .
Q. Advanced: How do structural modifications impact serotonin receptor binding affinity?
- SAR Insights :
- In Vitro Assays : Radioligand binding assays using HEK-293 cells expressing human 5-HT receptors .
Q. Advanced: What strategies improve solubility for in vivo studies?
- Salt Formation : Hydrochloride salts increase aqueous solubility (e.g., 1-Piperazinyl(4-pyridinyl)methanone HCl has solubility >10 mg/mL) .
- Co-Solvents : Use 10% DMSO in saline for intravenous administration .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances bioavailability by 2–3× .
Q. Advanced: How is acute toxicity evaluated in preclinical models?
- Rodent Studies : Single-dose oral administration (50–500 mg/kg) with 14-day observation. Endpoints include mortality, organ weight changes, and histopathology .
- LD₅₀ Estimation : Probit analysis for dose-response curves; reported LD₅₀ for related piperazinyl methanones is ~300 mg/kg in rats .
Q. Advanced: What computational tools predict metabolic pathways?
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C21H25N5O2/c1-14-13-16(19-15(2)23-24(3)20(19)22-14)21(27)26-11-9-25(10-12-26)17-7-5-6-8-18(17)28-4/h5-8,13H,9-12H2,1-4H3 |
InChI Key |
SPLPEYGTQFQEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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